Boc-2-chloro-L-phenylalanine

Catalog No.
S672848
CAS No.
114873-02-8
M.F
C14H18ClNO4
M. Wt
299.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-2-chloro-L-phenylalanine

CAS Number

114873-02-8

Product Name

Boc-2-chloro-L-phenylalanine

IUPAC Name

(2S)-3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H18ClNO4

Molecular Weight

299.75 g/mol

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1

InChI Key

TUUQJNHCVFJMPU-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1Cl)C(=O)O

Peptide Synthesis:

  • As a building block for bioactive peptides: Boc-Cl-Phe is a valuable component for constructing various peptides due to the presence of the chlorine atom in its structure. This chlorine can participate in specific interactions within the peptide, potentially influencing its biological activity. Studies have shown its application in the synthesis of peptide hormones, enzyme inhibitors, and antimicrobial peptides [, ].
  • Introduction of diverse functionalities: The chlorine group in Boc-Cl-Phe can be readily transformed into other functional groups through various chemical reactions. This allows researchers to introduce diverse functionalities into the peptide chain, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents [].

Synthesis of Complex Molecules:

Boc-Cl-Phe serves as a valuable starting material for the synthesis of more complex molecules with potential applications in various scientific fields.

  • Drug discovery: The chlorine group can be used as a handle for further chemical modifications, leading to the creation of diverse drug candidates with specific properties. This allows researchers to explore new avenues in drug discovery and development [].
  • Material science: Boc-Cl-Phe can be incorporated into the design of novel materials with unique properties. For instance, it has been used in the synthesis of polymers and other functional materials with potential applications in electronics, catalysis, and drug delivery [].

Chemical Biology Studies:

Boc-Cl-Phe can be a valuable tool in chemical biology research due to its ability to probe specific protein-protein interactions.

  • Protein labeling: The chlorine group can be used to attach a reporter molecule to the protein, allowing researchers to study its localization, interactions, and function within living cells [].
  • Development of activity-based probes: By strategically modifying the chlorine group, researchers can create activity-based probes that specifically target and identify enzymes with desired activities, aiding in the understanding of biological processes and drug discovery efforts [].

Boc-2-chloro-L-phenylalanine is a synthetic derivative of the amino acid L-phenylalanine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a chlorine atom at the second carbon position. Its molecular formula is C₁₄H₁₈ClNO₄, with a molecular weight of approximately 299.75 g/mol. The compound appears as an off-white powder and is primarily utilized in peptide synthesis and medicinal chemistry due to its unique properties and reactivity .

  • Potential irritant: It might irritate skin, eyes, and respiratory system upon contact. Standard laboratory practices for handling potentially hazardous chemicals should be followed.
  • Potential environmental impact: Organic compounds like Boc-2-chloro-L-phenylalanine should be disposed of according to appropriate regulations to minimize environmental impact.
Typical for amino acids and their derivatives, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by a nucleophile, making it useful in synthesizing more complex molecules.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
  • Coupling Reactions: It can participate in peptide bond formation, serving as an amino acid building block in the synthesis of peptides and proteins.

These reactions highlight its versatility in organic synthesis and pharmaceutical applications.

Boc-2-chloro-L-phenylalanine exhibits biological activities that are significant in the field of medicinal chemistry. It is known to act as an analog of L-phenylalanine, which may influence protein synthesis and cellular processes. Its chlorinated structure can impart unique interactions with biological targets, potentially affecting enzyme activity and metabolic pathways. Studies have indicated that such compounds can be utilized in cancer research, particularly in targeting glioma cells due to their uptake characteristics .

The synthesis of Boc-2-chloro-L-phenylalanine typically involves several steps:

  • Protection of L-Phenylalanine: The amino group of L-phenylalanine is protected using a Boc anhydride to yield Boc-L-phenylalanine.
  • Chlorination: The protected amino acid undergoes chlorination at the second carbon position using reagents such as thionyl chloride or phosphorus pentachloride.
  • Purification: The resulting product is purified through recrystallization or chromatography to achieve the desired purity level.

These methods enable efficient production of Boc-2-chloro-L-phenylalanine for research and industrial applications .

Boc-2-chloro-L-phenylalanine is primarily used in:

  • Peptide Synthesis: As a building block for synthesizing peptides with specific biological activities.
  • Medicinal Chemistry: In the development of pharmaceuticals targeting various diseases, particularly cancers.
  • Research: In studies examining amino acid analogs and their effects on biological systems.

Its unique structure allows for modifications that can enhance pharmacological properties or alter biological interactions.

Interaction studies involving Boc-2-chloro-L-phenylalanine focus on its behavior in biological systems, particularly how it interacts with enzymes and receptors. Research has shown that chlorinated amino acids can exhibit altered binding affinities compared to their non-chlorinated counterparts. This property makes Boc-2-chloro-L-phenylalanine a valuable tool in understanding enzyme mechanisms and developing targeted therapies .

Boc-2-chloro-L-phenylalanine shares similarities with several other compounds, particularly those derived from L-phenylalanine or containing halogen substituents. Notable similar compounds include:

Compound NameStructure CharacteristicsUnique Features
2-Chloro-L-phenylalanineChlorinated derivative without protecting groupDirectly involved in metabolism studies
Boc-D-phenylalanineD-isomer of phenylalanine with Boc protectionUseful in stereochemistry studies
4-Chloro-L-phenylalanineChlorination at the para positionDifferent biological activity profile
2-Iodo-L-phenylalanineIodinated derivativeEnhanced radiochemical properties

Boc-2-chloro-L-phenylalanine is unique due to its specific chlorination position combined with the protective Boc group, which influences its reactivity and applications in peptide synthesis and medicinal chemistry .

XLogP3

3.1

Sequence

X

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Boc-2-chloro-L-phenylalanine

Dates

Modify: 2023-08-15

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